
5-(4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
Descripción general
Descripción
5-(4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. This compound has gained significant attention due to its potential applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Antibacterial Activity
One significant application of derivatives of 1,2,4-oxadiazole, such as 5-(4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole, is in the realm of antibacterial activity. Research has demonstrated that certain derivatives exhibit considerable antibacterial potential. For instance, a study focusing on various S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol showed significant activity against a range of bacteria, including gram-negative and gram-positive strains (Aziz‐ur‐Rehman et al., 2013). Similarly, other studies on 1,3,4-oxadiazole derivatives have reported notable antibacterial and antifungal activities, reinforcing the potential of these compounds in antimicrobial applications (E. Jafari et al., 2017), (I. Hirao et al., 1971).
Liquid Crystal Properties
Derivatives of 1,2,4-oxadiazole have been investigated for their mesogenic properties, particularly in the context of liquid crystals. A study on new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group found that these compounds exhibited different liquid crystalline mesophases. The presence of a nitro group at the end of the molecules, classified as a strong polar group, significantly influenced their mesomorphic properties (H. Abboud et al., 2017).
Central Nervous System (CNS) Depressant Activity
In the field of neuropharmacology, some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential as CNS depressants. Compounds like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole showed promising results as antidepressants, anticonvulsants, and anti-anxiety agents, without significant neurotoxicity (Poonam Singh et al., 2012).
Antimicrobial and Antileishmanial Activity
The antimicrobial activity of 1,3,4-oxadiazole derivatives extends beyond bacteria to include other pathogens. For example, a synthesized compound, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, demonstrated low effectiveness against certain bacterial species and significant antileishmanial activity (R. Ustabaş et al., 2020).
Anti-Corrosion Properties
Interestingly, 1,3,4-oxadiazole derivatives have also found application in the field of corrosion inhibition. A study investigating the effect of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole on thecorrosion of mild steel in hydrochloric acid demonstrated that this compound could inhibit corrosion effectively. This property is attributed to the chemisorption of the compound on the steel surface, highlighting its potential in corrosion prevention applications (M. Lagrenée et al., 2001).
Polymerization Applications
1,3,4-oxadiazoles are also explored for their potential in polymerization processes. The selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles to form amines has been studied, with the resulting amines being promising monomers for oxidative and radical polymerizations. This highlights the versatility of 1,2,4-oxadiazole derivatives in the field of polymer science (M. Tarasenko et al., 2017).
Antitumor Activity
Research into the antitumor properties of 1,3,4-oxadiazole derivatives has yielded promising results. Certain synthesized compounds have shown significant activity against various cancer cell lines. For example, natural product analogs containing a 1,2,4-oxadiazole ring were tested for antitumor activity, with one compound exhibiting potent efficacy (Catalin V. Maftei et al., 2013).
Vibrational Analysis for Material Characterization
Vibrational analysis of 1,3,4-oxadiazole derivatives has also been conducted, providing insights into their molecular properties. This type of analysis is crucial for understanding the behavior of these compounds in various environments and can be essential for their application in material science (B. Jordanov et al., 2003).
Apoptosis Induction and Potential Anticancer Agents
Further exploring their potential in cancer therapy, certain 1,2,4-oxadiazoles have been identified as apoptosis inducers, making them candidates for anticancer agents. Thesecompounds, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have shown activity against breast and colorectal cancer cell lines, indicating their potential in targeted cancer therapies (Han-Zhong Zhang et al., 2005).
Propiedades
IUPAC Name |
5-(4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)12-8-6-11(7-9-12)14-15-13(16-20-14)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMAOPQWFVCFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


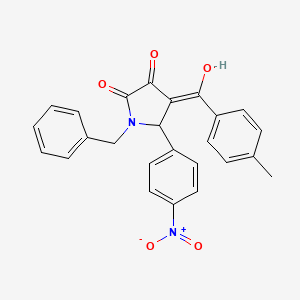
![3-{2-[allyl(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5421331.png)
![6-(2-ethylmorpholin-4-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5421343.png)
![methyl [(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5421347.png)
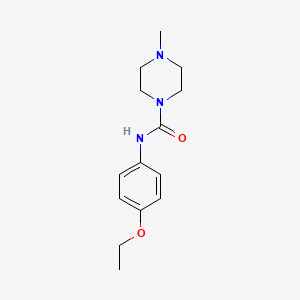
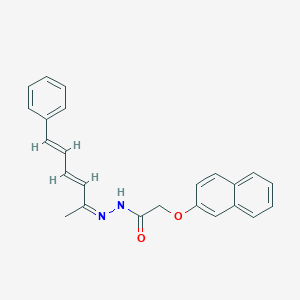
![3-(allylthio)-6-(2-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421366.png)
![N-(3,3-dimethylbutyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5421386.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5421388.png)
![7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5421393.png)
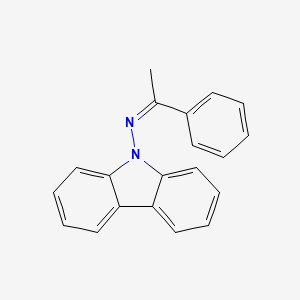
![5-{1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidin-4-yl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5421395.png)
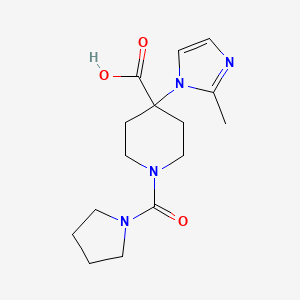
![5-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5421405.png)
